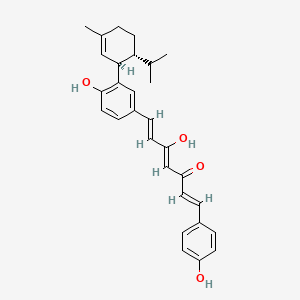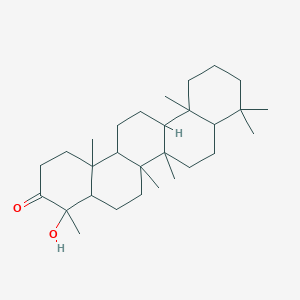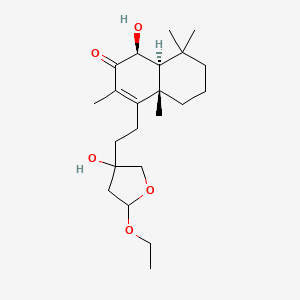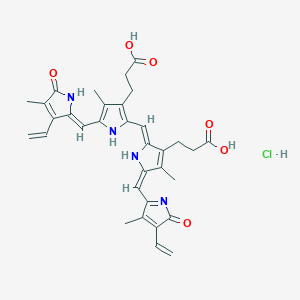
Biliverdin (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La biliverdina (clorhidrato) es un pigmento biliar que se produce a través de la degradación del hemo. Es un intermedio tetrapirrólico lineal en el catabolismo del hemo a bilirrubina. La biliverdina es conocida por su vibrante color verde y se encuentra en varios organismos, incluidos anfibios y aves. Cumple múltiples funciones en el cuerpo humano, incluidas actividades antioxidantes, antiinflamatorias e inhibidoras de la respuesta inmunitaria .
Aplicaciones Científicas De Investigación
La biliverdina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como estándar en análisis cromatográfico y como reactivo en varias reacciones químicas.
Biología: Se estudia por su papel en el metabolismo del hemo y sus efectos en los procesos celulares.
Medicina: Se investiga por su potencial como agente antiinflamatorio y antioxidante. .
Industria: Se utiliza en la producción de tintes y pigmentos debido a su vibrante color verde.
Mecanismo De Acción
La biliverdina ejerce sus efectos a través de varios mecanismos:
Actividad antioxidante: La biliverdina elimina las especies reactivas del oxígeno, protegiendo así a las células del daño oxidativo.
Actividad antiinflamatoria: La biliverdina inhibe la producción de citoquinas proinflamatorias y reduce la inflamación.
Modulación de la respuesta inmunitaria: La biliverdina modula la respuesta inmunitaria al inhibir la activación de las células inmunitarias
Objetivos moleculares y vías:
Hemooxigenasa: La biliverdina es producida por la acción de la hemooxigenasa sobre el hemo.
Biliverdina reductasa: Convierte la biliverdina en bilirrubina.
Vías de las especies reactivas del oxígeno: La biliverdina interactúa con las especies reactivas del oxígeno para ejercer sus efectos antioxidantes
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Biliverdin Hydrochloride is produced from the oxidation of heme in a reaction catalyzed by the enzyme heme oxygenase . Heme oxygenase has been implicated in tumor cell resistance to chemotherapy, reduction of free radical formation, reduction of inflammation, and has been associated with vascular repair .
Cellular Effects
Biliverdin Hydrochloride has significant anti-mutagenic and antioxidant properties . It has been shown to protect cells from a 10,000-fold excess of H2O2 . Cellular depletion of biliverdin by RNA interference markedly augments tissue levels of reactive oxygen species and causes apoptotic cell death .
Molecular Mechanism
Biliverdin Hydrochloride exerts its effects at the molecular level through its interaction with various biomolecules. It is involved in an antioxidant redox amplification cycle by which low, physiological bilirubin concentrations confer potent antioxidant protection via recycling of biliverdin from oxidized bilirubin by the Biliverdin Reductase, linking this sink for oxidants to the NADPH pool .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Biliverdin Hydrochloride have been observed to change over time. For example, the yield of biliverdin was 132 mg/L when hemin was added to the culture of GS115-HO1 and incubated for 4 h at 30 °C .
Dosage Effects in Animal Models
The effects of Biliverdin Hydrochloride vary with different dosages in animal models. Studies have shown that augmentation of bilirubin levels to achieve concentrations between 0.5 and 200 µM can be effective in a wide variety of tissues and injury types .
Metabolic Pathways
Biliverdin Hydrochloride is involved in the heme metabolism pathway. It is produced through the degradation of heme, a process catalyzed by heme oxygenase . Biliverdin is subsequently reduced to bilirubin IXα by biliverdin reductase .
Subcellular Localization
It is known that heme oxygenase, the enzyme that catalyzes the production of Biliverdin Hydrochloride, is located in the cytoplasm .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La biliverdina se puede sintetizar mediante la oxidación de la bilirrubina. Este proceso implica el uso de agentes oxidantes como el cloruro férrico o el yodo en un medio ácido. La reacción típicamente produce biliverdina junto con otros subproductos, que luego se separan y purifican .
Métodos de producción industrial: La producción industrial de biliverdina a menudo implica la biotransformación de hemo exógeno utilizando células de levadura recombinante. Por ejemplo, las células de Pichia pastoris recombinantes que expresan la hemo oxigenasa pueden convertir el cloruro de hemo en biliverdina. El proceso implica optimizar diversas condiciones, como la concentración del inductor metanol, el tiempo de cultivo de inducción, el pH del medio y la concentración de sorbitol suministrada en el medio .
Análisis De Reacciones Químicas
Tipos de reacciones: La biliverdina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La biliverdina se puede oxidar para formar varios productos de oxidación.
Reducción: La biliverdina se reduce a bilirrubina por la enzima biliverdina reductasa.
Sustitución: La biliverdina puede sufrir reacciones de sustitución con varios reactivos
Reactivos y condiciones comunes:
Agentes oxidantes: Cloruro férrico, yodo.
Agentes reductores: Biliverdina reductasa, NADPH.
Condiciones de reacción: pH ácido o neutro, temperatura controlada
Productos principales:
Bilirrubina: Se forma mediante la reducción de la biliverdina.
Productos de oxidación: Varios compuestos formados a través de la oxidación de la biliverdina
Comparación Con Compuestos Similares
La biliverdina a menudo se compara con otros pigmentos biliares, como la bilirrubina. Estos son algunos puntos clave de comparación:
Bilirrubina: La biliverdina es el precursor de la bilirrubina.
Biliverdina IXα: Este es el isómero de biliverdina más relevante fisiológicamente. .
Otros isómeros: La biliverdina puede existir en múltiples formas isoméricas, incluidas IXβ, IXγ e IXδ.
Las propiedades únicas de la biliverdina, como su vibrante color verde y su papel como intermedio en el metabolismo del hemo, la convierten en un compuesto de gran interés en diversos campos de la investigación y la industria.
Propiedades
IUPAC Name |
3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);1H/b24-13+,27-14-,28-15-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCVSEGCSGTCIO-POFWNMSZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C/C4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35ClN4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the therapeutic potential of biliverdin hydrochloride in acute pancreatitis?
A: Research suggests that biliverdin hydrochloride, a metabolite of the enzyme heme oxygenase 1 (HO-1), exhibits promising anti-inflammatory effects in the context of acute pancreatitis. A study in rats demonstrated that administering biliverdin hydrochloride therapeutically after inducing acute pancreatitis significantly reduced inflammatory markers such as myeloperoxidase activity. [] Additionally, it lessened edema and ascites formation while preserving pancreatic tissue integrity. [] Notably, the treatment significantly improved the 5-day survival rate in the experimental group compared to controls. [] These findings highlight the potential of biliverdin hydrochloride as a novel therapeutic approach for acute pancreatitis. (See reference [] for detailed methods and results)
Q2: Can biliverdin hydrochloride enhance the stability of near-infrared fluorescent proteins for in vivo imaging applications?
A: Yes, encapsulating near-infrared fluorescent proteins within virus-like particles (VLPs) loaded with biliverdin hydrochloride significantly enhances their stability. This approach was successfully employed with both monomeric and dimeric forms of biliverdin-dependent fluorescent proteins. [] The packaging process, requiring only the addition of biliverdin hydrochloride to the protein expression medium, yielded stable and functional near-infrared fluorescent VLPs. [] These VLPs retained the photochemical properties of the unpackaged proteins while exhibiting increased resistance to heat, denaturation, and proteolysis. [] This enhanced stability is crucial for improving the reliability and sensitivity of in vivo imaging techniques, particularly in applications like tracking VLP biodistribution and targeting. (See reference [] for details on the packaging process and characterization of the VLPs)
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

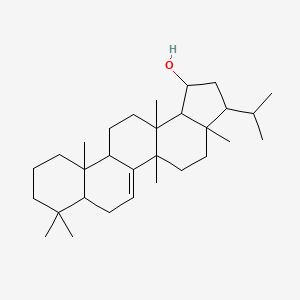


![[4-[(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(dimethylamino)phenyl]methyl]phenyl]-dimethylazanium](/img/structure/B593489.png)
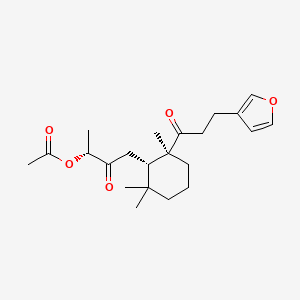
![1,2-Diazaspiro[2.5]oct-1-ene,7-methyl-4-(1-methylethyl)-,(4S-trans)-(9CI)](/img/no-structure.png)
